molecular formula C6H13ClN4 B13189979 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B13189979
M. Wt: 176.65 g/mol
InChI Key: MTPCBCCJFHIBHX-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a triazole-based amine salt with a propan-1-amine backbone and a 3-methyl substituent on the triazole ring. Its molecular formula is C6H12ClN4 (assuming monohydrochloride; dihydrochloride derivatives are reported in catalogs with molecular weight 278.78 g/mol ).

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3,(H,8,9,10);1H

InChI Key

MTPCBCCJFHIBHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NNC(=N1)C)N.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Based on recent literature, notably the methods outlined in patent CN113651762A and experimental procedures in the literature, the following pathways are prominent:

Step Description Reagents & Conditions Yield / Remarks
A Synthesis of methyl-substituted triazole core Mixing 1,2,4-triazole with methylating agents (e.g., chloromethane) in ethanol under reflux Yields vary; typical ~58-72%
B N-alkylation of the triazole ring Reaction of methyl-triazole with halogenated propyl derivatives (e.g., 3-bromopropan-1-amine derivatives) in polar aprotic solvents Optimized yields around 65-80%
C Amination of the triazole Nucleophilic substitution with ammonia or amines, often under pressure or with catalysts Yields ~60-75%
D Salt formation Treatment with hydrochloric acid in ethanol or water High purity, yield >90%

Specific Preparation Methods

Method 1: Direct Alkylation Approach

This method involves initial methylation of 1,2,4-triazole, followed by alkylation with a suitable halogenated propan-amine derivative:

  • Step 1: Methylation of 1,2,4-triazole using chloromethane in ethanol under reflux yields 3-methyl-1H-1,2,4-triazole.
  • Step 2: Nucleophilic substitution with 3-bromopropan-1-amine in acetonitrile, catalyzed by potassium carbonate, affords the N-alkylated intermediate.
  • Step 3: Purification via recrystallization, followed by salt formation with hydrochloric acid.

Advantages: Simplicity, high yield, straightforward purification.

Limitations: Requires control over reaction conditions to prevent over-alkylation.

Method 2: Multi-step Synthesis via Intermediates

This approach uses intermediates such as 5-bromo- or 5-trimethylsilyl-derivatives of the triazole ring, as described in patent CN113651762A:

  • Step 1: Synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole via lithiation and bromination.
  • Step 2: Carboxylation using CO₂ under low temperature.
  • Step 3: Conversion of the carboxylic acid to the corresponding amide or amine derivative.
  • Step 4: Final salt formation.

Advantages: Greater control over regioselectivity, broader scope for substitutions.

Limitations: More complex, multi-step process with lower overall yield (~50-60%).

Experimental Data and Optimization

Recent studies have optimized reaction conditions for higher yields and purity:

Parameter Optimization Findings Reference / Data
Temperature Reactions at 170–180°C improve yields; excessive heat causes decomposition
Solvent Ethanol and acetonitrile are preferred; ethanol provides better yields in some cases
Base Potassium hydroxide or sodium hydroxide enhances alkylation efficiency
Reaction Time 25–50 minutes for alkylation steps; longer times lead to side products
Salt Formation Acidic conditions with HCl in ethanol yield high-purity hydrochloride salts (>90%)

Table 1: Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
Methylation Chloromethane Ethanol Reflux (~78°C) 4–6 hrs 58–72 Controlled addition prevents over-methylation
Alkylation 3-bromopropan-1-amine Acetonitrile 80°C 24 hrs 65–80 Potassium carbonate as base
Carboxylation CO₂ Tetrahydrofuran -78°C to 20°C 2 hrs 50–60 Using LDA for lithiation
Salt formation Hydrochloric acid Ethanol Room temp 1 hr >90 Purification by recrystallization

Table 2: Comparative Yield Data for Different Routes

Route Overall Yield Advantages Disadvantages
Direct alkylation 65–80% Simplicity Possible over-alkylation
Multi-step with intermediates 50–60% Regioselectivity Complex, multi-step

Supporting Research Findings

  • Patents and Literature: The patent CN113651762A details a multi-step synthesis involving lithiation, carboxylation, and salt formation, achieving yields up to 72% for methylated triazole derivatives.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that significantly reduce reaction times and improve yields for similar heterocyclic compounds.
  • Tautomerism and Purity: NMR and crystallography studies confirm the stability of the desired tautomeric form, ensuring the compound's bioactivity and consistency.

Chemical Reactions Analysis

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 3-methyl-1H-1,2,4-triazol-5-yl, propan-1-amine HCl C6H12ClN4 190.65 (mono-HCl) Balanced lipophilicity, potential antifungal activity
(1R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride 1-methyl triazolyl, dihydrochloride C6H14Cl2N4 278.78 Chiral center, enhanced solubility due to dihydrochloride Enamine Ltd
2-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride 3-methyl triazolyl, ethanamine HCl C5H10ClN4 176.61 Shorter alkyl chain, reduced steric bulk CymitQuimica
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine 3-ethyl, 1-methyl triazolyl C8H16N4 168.24 Increased lipophilicity, potential metabolic stability PubChem
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate 3-phenyl, 1-methyl triazolyl C9H12ClN4·H2O 244.70 Aromatic substituent, higher logP Literature
Key Observations:
  • Alkyl Chain Length : The propan-1-amine chain in the target compound provides moderate steric bulk compared to ethanamine derivatives (e.g., CymitQuimica’s analog), which may influence receptor binding .
  • Substituent Effects: 3-Methyl vs. 3-Phenyl: The phenyl-substituted analog () exhibits higher logP, favoring CNS penetration but possibly limiting antifungal efficacy due to reduced solubility in biological matrices .

Pharmacological Activity

While direct antifungal data for the target compound is unavailable, structural analogs and screening methods provide insights:

  • Antifungal Screening: The Alamar Blue assay () demonstrated that triazole derivatives with optimized substituents (e.g., imidazolylindol-propanol) achieve MIC values as low as 0.001 µg/mL against Candida albicans . The target compound’s 3-methyl group may balance potency and solubility compared to bulkier substituents.
  • Synthesis and Yield : outlines synthetic routes for triazole derivatives using 1,4-dioxane and elemental sulfur. The target compound’s synthesis likely follows similar protocols, but yields may vary with substituent complexity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Dihydrochloride derivatives (e.g., Enamine’s analog) offer further solubility enhancements .
  • Molecular Weight : Smaller analogs (e.g., CymitQuimica’s ethanamine derivative) may exhibit faster diffusion rates, while bulkier derivatives (e.g., phenyl-substituted) could have prolonged half-lives .

Biological Activity

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and the biological implications of triazole moieties.

  • IUPAC Name : 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
  • Molecular Formula : C₆H₁₃ClN₄
  • Molecular Weight : 176.65 g/mol
  • CAS Number : 1258651-29-4

Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific proteases and other enzymes by binding to active sites or allosteric sites.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Fungal Growth : Studies have shown that triazole compounds can effectively inhibit the growth of various fungi by disrupting ergosterol synthesis in fungal cell membranes.
CompoundTarget OrganismMIC (µg/mL)
Triazole ACandida albicans8
Triazole BAspergillus niger16

Antiviral Activity

Triazoles have been investigated for their antiviral properties:

  • Herpes Simplex Virus (HSV) : Compounds similar to 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride have demonstrated inhibitory effects on HSV replication through interference with viral proteases.

Anticancer Activity

Recent studies have explored the potential of triazole derivatives in cancer therapy:

  • Inhibition of Tumor Cell Proliferation : In vitro assays indicate that certain triazole compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis.

Study on Antiviral Properties

A study published in Nature Communications evaluated a series of triazole derivatives against HSV. The results indicated that compounds with a similar structure to 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride showed IC50 values ranging from 20 to 50 µM against HSV-infected cells .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of triazole derivatives against Staphylococcus aureus. The compound exhibited an MIC value of 12.5 µg/mL, demonstrating its potential as an antibacterial agent .

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